molecular formula C21H23NO4 B2436726 1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one CAS No. 881077-88-9

1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one

Cat. No. B2436726
CAS RN: 881077-88-9
M. Wt: 353.418
InChI Key: KWWOLPKDOGIQAA-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, also known as EBI-005, is a small molecule that has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. The compound exhibits potent anti-inflammatory and immunomodulatory properties, making it a promising candidate for the development of new drugs to treat these conditions.

Scientific Research Applications

Occurrence and Environmental Impact

Occurrence in Aquatic Environments 1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one, as a chemical compound, may not have direct studies, but its structural similarity to parabens suggests it could have environmental implications similar to those observed for parabens. Parabens are esters of para-hydroxybenzoic acid, extensively used as preservatives in food, cosmetics, and pharmaceuticals. They are recognized as emerging contaminants due to their weak endocrine-disrupting properties and widespread presence in the environment, particularly in water bodies. Despite treatments that remove them effectively from wastewater, parabens are consistently found at low concentrations in effluents of wastewater treatment plants, surface water, and sediments. This persistence is attributed to the continuous introduction of paraben-based products into the environment. Moreover, parabens, due to their phenolic hydroxyl groups, can react with free chlorine to form chlorinated by-products, which are more stable and persistent than the parent compounds. These chlorinated by-products have been detected in various water sources, raising concerns about their potential health effects and environmental impact (Haman, Dauchy, Rosin, & Munoz, 2015).

Potential for Antioxidant Activity

Radical Scavenging and Cell Protection The structural features of 1-(4-Ethoxybenzyl)-3-hydroxy-7-methyl-3-(2-oxopropyl)indolin-2-one suggest potential antioxidant properties. Chromones, which are similar in structure, are known for their radical scavenging activities. Chromones (1-benzopyran-4-ones) are natural compounds present in a normal human diet and are associated with significant physiological activities like anti-inflammatory, antidiabetic, antitumor, and anticancer properties. These activities are believed to be linked to the antioxidant properties of chromones, notably their ability to neutralize active oxygen and disrupt free radical processes that can lead to cell impairment. The presence of functional groups such as double bonds, carbonyl groups in the chromone structure, and hydroxyl groups in specific positions is crucial for their radical scavenging activity. Modifying these functional groups, such as by methylation or glycosylation, tends to decrease the radical scavenging potential (Yadav, Parshad, Manchanda, & Sharma, 2014).

properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-3-hydroxy-7-methyl-3-(2-oxopropyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-4-26-17-10-8-16(9-11-17)13-22-19-14(2)6-5-7-18(19)21(25,20(22)24)12-15(3)23/h5-11,25H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWOLPKDOGIQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3=C(C=CC=C3C(C2=O)(CC(=O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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